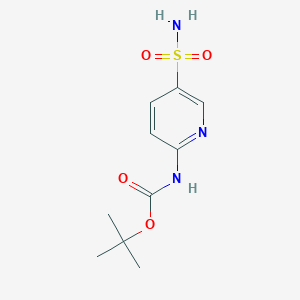![molecular formula C18H23ClN2O3 B15305847 rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis: is a chemical compound with the molecular formula C18H23ClN2O3 and a molecular weight of 350.8. This compound is known for its unique structure, which includes an aminooxan ring and a methoxynaphthalene moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Applications De Recherche Scientifique
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis can be compared with other similar compounds, such as:
rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate: This compound also contains an aminooxan ring but differs in the substituents attached to it.
rac-[(3R,4R)-4-Aminooxolan-3-yl]methanol hydrochloride, cis: Another similar compound with a different functional group attached to the aminooxan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23ClN2O3 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-22-14-6-5-12-3-2-4-13(15(12)10-14)9-18(21)20-17-7-8-23-11-16(17)19;/h2-6,10,16-17H,7-9,11,19H2,1H3,(H,20,21);1H/t16-,17+;/m0./s1 |
Clé InChI |
BWXLKQRUXCFKFQ-MCJVGQIASA-N |
SMILES isomérique |
COC1=CC2=C(C=CC=C2CC(=O)N[C@@H]3CCOC[C@@H]3N)C=C1.Cl |
SMILES canonique |
COC1=CC2=C(C=CC=C2CC(=O)NC3CCOCC3N)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


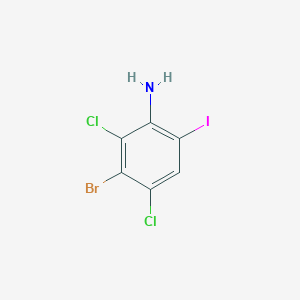
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
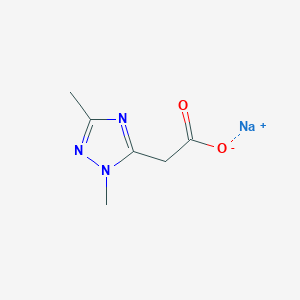
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)
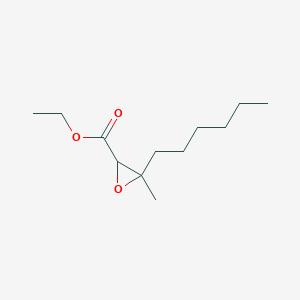
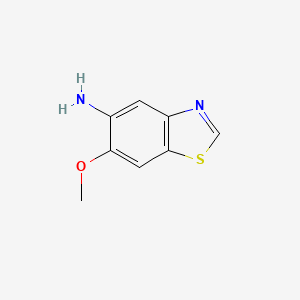
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
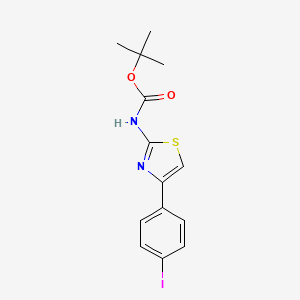
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
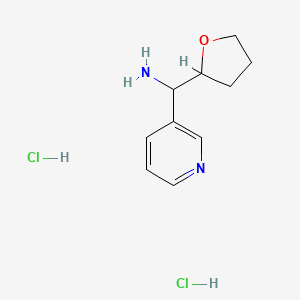
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
